

Spectroscopic Profile of Pyridin-4-olate: A Technical Guide

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Compound of Interest		
Compound Name:	Pyridin-4-olate	
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Introduction

Pyridin-4-olate, which exists in a tautomeric equilibrium with 4-pyridone, is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Understanding its electronic and vibrational properties through spectroscopic analysis is fundamental for its application and derivatization. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for Pyridin-4-olate. The presented data, summarized in clear tabular formats, is accompanied by detailed experimental protocols to ensure reproducibility and aid in further research.

The tautomerism between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) is a key characteristic of this compound. The equilibrium is significantly influenced by the solvent and the physical state of the sample. In solution, the 4-pyridone tautomer is generally favored, while the 4-hydroxypyridine form can be more prevalent in the gas phase. This guide will primarily focus on the spectroscopic data of the more common 4-pyridone tautomer in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Pyridin-4-olate**. The chemical shifts of ¹H and ¹³C nuclei provide detailed information about the electronic environment of each atom within the molecule.



¹H NMR Data

The proton NMR spectrum of 4-pyridone is characterized by signals from the protons on the pyridine ring and the N-H proton. The chemical shifts are sensitive to the solvent used.

Proton	Chemical Shift (δ) in D₂O (ppm)	Multiplicity
H2, H6	7.89	Doublet
H3, H5	6.59	Doublet

Note: In D₂O, the N-H proton is exchanged with deuterium and is therefore not observed.

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. Due to the prevalence of the 4-pyridone tautomer in many common NMR solvents, the ¹³C spectrum is consistent with this structure.

Carbon	Chemical Shift (δ) in DMSO-d ₆ (ppm)	
C4 (C=O)	~175-185	
C2, C6	~140-150	
C3, C5	~115-125	

Note: The exact chemical shifts can vary slightly depending on the concentration and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. For **Pyridin-4-olate**, the IR spectrum is dominated by the features of the 4-pyridone tautomer in the solid state.

Key IR Absorption Bands (KBr Pellet)



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3000-3100	C-H stretching (aromatic)	Medium
~2800-3000	N-H stretching (hydrogen- bonded)	Broad, Strong
~1640	C=C stretching (ring)	Strong
~1560	C=O stretching (carbonyl)	Strong
~1450-1500	Ring stretching	Medium
Below 1300	C-H bending and other fingerprint vibrations	Multiple bands

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ _max) are dependent on the solvent polarity.

UV-Vis Absorption Maxima

Solvent	λ_max (nm)	Transition
Water	~255	$\pi \to \pi$
Ethanol	~253	π → π

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the spectroscopic analysis of **Pyridin-4-olate**.

NMR Spectroscopy

A sample of **Pyridin-4-olate** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.



IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of finely ground **Pyridin-4-olate** is mixed with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to obtain the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

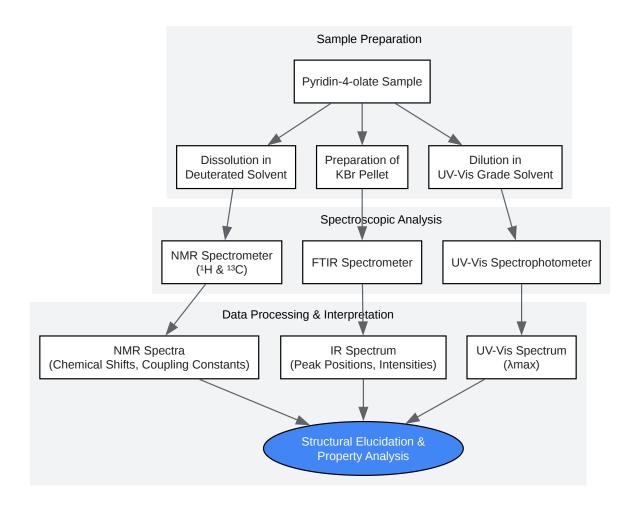
UV-Vis Spectroscopy

A stock solution of **Pyridin-4-olate** is prepared in the desired solvent (e.g., ethanol, water). This solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU). The UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-400 nm. The solvent is used as a blank to zero the instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **Pyridin-4-olate**.





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Fig. 1: General workflow for spectroscopic analysis.

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